molecular formula C26H26ClN5O B2366355 5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride CAS No. 1396878-17-3

5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride

Cat. No.: B2366355
CAS No.: 1396878-17-3
M. Wt: 459.98
InChI Key: AOUYVBJTLSOQGS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused triazole-pyrrole-isoxazole core with ethyl, methyl, and phenyl substituents. Key structural elements include:

  • Triazole ring: Known for bioactivity in antimicrobial and anticancer agents .
  • Pyrrole ring: Contributes to aromatic stacking interactions in drug-receptor binding .
  • Isoxazole ring: Substituted at positions 3 and 4, which is critical for modulating activity (position 4 substitutions often enhance immunomodulatory effects) .
  • Ethyl and phenyl groups: These hydrophobic substituents may improve membrane permeability compared to polar groups like methoxy or hydroxy .

Properties

IUPAC Name

5-ethyl-4-[4-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl]-3-phenyl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O.ClH/c1-4-19-22(25(31-32-19)18-14-10-7-11-15-18)23-21(26-28-20(5-2)29-30-26)16(3)27-24(23)17-12-8-6-9-13-17;/h6-15,27H,4-5H2,1-3H3,(H,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYVBJTLSOQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)C3=C(NC(=C3C4=NNC(=N4)CC)C)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6OHClC_{22}H_{24}N_6O\cdot HCl, indicating a complex arrangement of nitrogen, carbon, and oxygen atoms. The presence of triazole and isoxazole rings suggests potential pharmacological applications due to their known biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and isoxazole moieties. The detailed synthetic route can be summarized as follows:

  • Formation of Triazole Ring : The initial step involves the reaction of ethyl hydrazine with appropriate carbonyl compounds to form the triazole structure.
  • Pyrrole Formation : Subsequent cyclization reactions lead to the formation of the pyrrole ring.
  • Isoxazole Synthesis : Finally, the isoxazole ring is formed through cycloaddition reactions involving nitriles or oximes.

Antimicrobial Activity

Research has indicated that compounds containing triazole and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundEnterobacter aerogenes8 µg/mL

Anti-inflammatory Activity

Studies have suggested that similar compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases. The mechanism often involves modulation of signaling pathways related to macrophage migration inhibitory factor (MIF) .

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have been shown to reduce viability in lung cancer cell lines (A549) through induction of apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a derivative of the target compound was tested against multiple bacterial strains. Results demonstrated significant inhibition at low concentrations, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related triazole compounds. It was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating a promising avenue for treating inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of triazoles exhibit notable activity against a range of pathogens. For instance, compounds similar to 5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of specific enzymes or pathways essential for microbial growth. For example, triazole derivatives can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes .

Case Study: Synthesis and Efficacy Testing
In a study published in 2020, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that certain compounds exhibited a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against Escherichia coli, showcasing the potential of triazole derivatives in developing new antibiotics .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their use as fungicides in agriculture. The compound's structure suggests it may possess similar properties, potentially leading to its application in controlling fungal diseases in crops. Research has demonstrated that triazole fungicides can effectively manage diseases caused by pathogens like Fusarium and Botrytis .

Case Study: Field Trials
Field trials conducted on crops treated with triazole-based fungicides showed significant reductions in disease incidence compared to untreated controls. For instance, a trial on wheat crops demonstrated a 40% reduction in disease severity when treated with triazole fungicides .

Material Science

Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of materials.

Case Study: Composite Materials
Research has shown that adding triazole derivatives to polymer blends can improve their thermal properties significantly. A study found that composites containing triazole derivatives exhibited a glass transition temperature increase of up to 15°C compared to pure polymers .

Data Tables

Application Area Compound Activity MIC (µg/mL) Notes
AntimicrobialAgainst E. coli16Effective against multiple pathogens
AgriculturalFungicide efficacyN/AReduces disease severity significantly
Material ScienceThermal stabilityN/AIncreases glass transition temperature

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of compounds with overlapping structural motifs and bioactivities:

Triazole Derivatives

Compound Name Structural Features Key Bioactivity
[1-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Triazole with chloro-methoxyphenyl Enhanced specificity for molecular targets due to electron-withdrawing substituents
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-1,2,4-triazole Methoxypyrrolidine-triazole hybrid Stereochemistry-dependent activity; potential CNS applications
Target Compound Triazole-pyrrole-isoxazole core with ethyl/phenyl groups Hypothesized multi-target activity (anticancer, antimicrobial) due to heterocyclic diversity

Isoxazole Derivatives

Compound Name Structural Features Key Bioactivity
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid Benzofuran-isoxazole hybrid COX-1 inhibition; anti-inflammatory
[(3-Ethylisoxazol-5-yl)methyl]methylamine Ethyl-substituted isoxazole Soluble epoxide hydrolase inhibition
Target Compound Isoxazole with 3-phenyl and 4-ethyl groups Potential immunomodulatory effects (analogous to position 4-substituted isoxazoles)

Pyrrole and Pyrazole Derivatives

Compound Name Structural Features Key Bioactivity
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate Pyrazole-isoxazole-piperazine hybrid Anticancer via kinase inhibition
(4Z)-5-methyl-2-phenyl-4-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one Pyrazole-pyrrole conjugate Anti-inflammatory and antiproliferative
Target Compound Pyrrole-triazole-isoxazole with ethyl/methyl groups Likely dual cytotoxicity and immunomodulation due to synergistic heterocycles

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